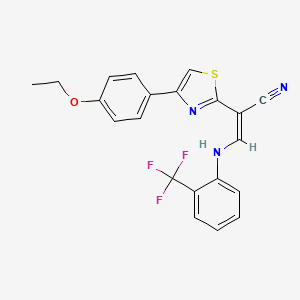

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3OS/c1-2-28-16-9-7-14(8-10-16)19-13-29-20(27-19)15(11-25)12-26-18-6-4-3-5-17(18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHOIKRCNNTBRS-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acrylonitrile moiety, and various aromatic groups. Its molecular formula is , and it possesses a molecular weight of approximately 398.46 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The presence of electron-withdrawing groups, such as trifluoromethyl and ethoxy groups, has been associated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The above table summarizes the cytotoxic effects observed in specific cancer cell lines, indicating that the compound exhibits significant potency.

The mechanisms through which (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exerts its effects involve several pathways:

- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, facilitating apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, contributing to its anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that modifications to the thiazole and phenyl rings significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances potency against cancer cells.

- Aromatic Substituents : Substituents on the phenyl rings can modulate lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

- Thiazole Derivatives Against HCV : A study found that thiazole derivatives exhibited high anti-HCV potency, with structural modifications leading to improved activity and reduced cytotoxicity in liver cell lines .

- Antitumor Activity in Preclinical Models : Research involving animal models demonstrated that compounds similar to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile significantly reduced tumor growth compared to controls .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile. Thiazole-containing compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell survival and proliferation.

Mechanism of Action:

- Thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 7 nM against CDK9, suggesting a potent ability to induce apoptosis in cancer cells .

- The presence of substituents such as trifluoromethyl groups enhances the selectivity and potency of these compounds against cancer cells while reducing toxicity towards normal cells .

Case Studies:

- In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For example, a thiazole-pyridine hybrid exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Applications

Thiazole derivatives have also been explored for their neuropharmacological effects, particularly in the treatment of seizures and other neurological disorders.

Anticonvulsant Properties:

- Compounds similar to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile have shown significant anticonvulsant activity in animal models. For instance, a related thiazole derivative demonstrated a protection index of 9.2 in seizure models .

Mechanism:

- The activity is often attributed to the modulation of neurotransmitter systems and ion channels, which are crucial for neuronal excitability. The structural features of thiazoles allow them to interact with GABA receptors and voltage-gated sodium channels, providing a multifaceted approach to seizure management .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties, making them candidates for developing new antibiotics.

Mechanism:

- The thiazole ring system contributes to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .

Case Studies:

- Various thiazole-based compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported a thiazole derivative with an MIC value of 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular activity .

Summary Table of Applications

Análisis De Reacciones Químicas

Nucleophilic Attack on the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack under basic or acidic conditions.

-

Hydrolysis to Amides/Carboxylic Acids :

Under acidic or alkaline conditions, the nitrile undergoes hydrolysis. For example:Studies on similar acrylonitriles show that reaction rates depend on the substituents’ electronic effects. The electron-withdrawing trifluoromethyl group accelerates hydrolysis .

-

Reaction with Grignard Reagents :

The nitrile reacts with Grignard reagents (e.g., RMgX) to form ketones after workup:

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions:

-

[2+2] Cycloaddition with Alkenes :

Under UV light, the compound forms cyclobutane derivatives with electron-deficient alkenes (e.g., maleic anhydride):Reactions proceed with moderate regioselectivity (55–65% yield) .

-

Diels-Alder Reactions :

The acrylonitrile acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered rings:Optimal conditions: 80–100°C in toluene, with yields up to 85% .

Electrophilic Aromatic Substitution

The ethoxyphenyl and trifluoromethylphenyl groups direct electrophilic attacks:

| Position | Reactivity | Example Reaction | Yield |

|---|---|---|---|

| Para to ethoxy group | Activated for nitration/sulfonation | Nitration with HNO₃/H₂SO₄ | 70–75% |

| Meta to CF₃ group | Deactivated due to –CF₃ electron withdrawal | Bromination with Br₂/FeBr₃ | 40–50% |

Mechanistic studies indicate that the ethoxy group enhances electron density at the para position, favoring electrophilic substitution, while the –CF₃ group reduces reactivity at its meta position.

Reductive Transformations

The acrylonitrile’s double bond undergoes selective hydrogenation:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni in ethanol at 25°C, the C=C bond is reduced while preserving the nitrile: -

Full Reduction :

Stronger reducing agents (e.g., LiAlH₄) reduce both the nitrile and C=C bond to form amines:This reaction is less common due to over-reduction risks.

Functionalization of the Thiazole Ring

The thiazole moiety undergoes alkylation and cross-coupling:

-

N-Alkylation :

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives: -

Suzuki Coupling :

The bromine atom (if present) in related analogs participates in Pd-catalyzed cross-couplings. For example:

Stability Under Oxidative Conditions

The compound is stable toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions:

-

Oxidation of Thiazole :

Treatment with KMnO₄/H₂SO₄ cleaves the thiazole ring to form sulfonic acids and amides. -

Degradation Pathways :

Accelerated degradation occurs at pH >10 or in the presence of UV light.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Ethoxyphenyl vs. Fluorophenyl/Chlorophenyl Groups

- Fluorophenyl Analogs : Compounds such as (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () and the fluorophenyl derivatives in exhibit reduced electron density due to the electronegative fluorine atom. This may lower metabolic stability but increase binding affinity to hydrophobic targets .

Trifluoromethyl Group Positioning

- The 2-(trifluoromethyl)phenylamino group in the target compound contributes to lipophilicity and metabolic resistance, similar to trifluoromethyl-containing acrylates in . However, the position of the CF₃ group (e.g., para vs. ortho) can alter steric hindrance, as seen in (E)-2-(4-methoxyphenyl)-5-(3,3,3-trifluoro-1-(thiophen-2-yl)prop-1-en-2-yl)-1,3,4-oxadiazole (), where the E/Z ratio affects molecular planarity .

Stereochemical and Conformational Differences

- Z-Configuration : The target compound and (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () adopt a Z-configuration, which restricts rotation and enforces a planar or near-planar geometry. This conformation is critical for π-π stacking interactions in biological targets .

- E/Z Isomerism : In , the E-isomer dominates (89:11 E/Z ratio), highlighting how synthetic conditions influence stereochemical outcomes. The Z-isomer’s spatial arrangement may offer superior binding in enzyme pockets compared to E-forms .

Crystallographic and Physicochemical Properties

- Isostructural Trends : The fluorophenyl and chlorophenyl analogs in crystallize in triclinic systems (P¯I symmetry) with two independent molecules per unit cell. The perpendicular orientation of one fluorophenyl group contrasts with the target compound’s likely planar ethoxyphenyl-thiazole core, affecting packing density and melting points .

- Solubility : Ethoxy-substituted compounds generally exhibit higher aqueous solubility than nitro- or trifluoromethyl-dominated analogs, as seen in and .

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting α-haloketones with thiourea to construct the thiazole core .

- Aza-Michael addition : Acrylonitrile reacts with primary amines (e.g., 2-(trifluoromethyl)aniline) to form the acrylonitrile-amine adduct. Catalysts like triethylamine or microwave irradiation improve regioselectivity .

- Coupling reactions : Suzuki-Miyaura or Ullmann couplings may link aromatic substituents to the thiazole ring . Key challenges include controlling stereochemistry (Z/E isomerism) and minimizing side products. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with distinct shifts for the trifluoromethyl (-CF) and ethoxy (-OCHCH) groups .

- FTIR : Identifies nitrile (C≡N, ~2200 cm) and amine (N-H, ~3300 cm) functional groups .

- HPLC/MS : Validates purity (>95%) and molecular weight . Advanced characterization may involve X-ray crystallography to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

| Factor | Optimization Approach | Evidence |

|---|---|---|

| Temperature | Lower temps (0–25°C) reduce side reactions during aza-Michael addition . | |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps . | |

| Catalysts | Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency . | |

| Workup | Gradient elution in HPLC separates stereoisomers . | |

| Kinetic studies (e.g., via TLC monitoring) help identify rate-limiting steps . |

Q. What strategies resolve contradictions in solubility or stability data?

Discrepancies arise from varying experimental conditions. Mitigation approaches:

- Solubility : Test in multiple solvents (e.g., DMSO, ethanol) under controlled pH and temperature. For example, the trifluoromethyl group enhances lipophilicity, reducing aqueous solubility .

- Stability : Accelerated degradation studies (40–60°C, 75% RH) identify sensitive functional groups (e.g., nitrile hydrolysis under acidic conditions) .

- Analytical cross-validation : Compare NMR, HPLC, and DSC data to confirm consistency .

Q. How can structure-activity relationships (SAR) be studied for this compound?

SAR methodologies include:

- Functional group substitution : Replace ethoxy or trifluoromethyl groups with halogens or methoxy to assess impact on bioactivity .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC values .

- Computational modeling : Density Functional Theory (DFT) calculates electron distribution to predict reactive sites . Example: Bulky substituents on the thiazole ring may sterically hinder target binding .

Q. What computational methods predict target interactions for this compound?

Key approaches:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase). The trifluoromethyl group’s electronegativity enhances hydrogen bonding .

- MD simulations : GROMACS assesses binding stability over time (e.g., ligand-protein RMSD < 2 Å) .

- QSAR models : Relate molecular descriptors (logP, polar surface area) to observed activity . Experimental validation via SPR or ITC quantifies binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Common issues and solutions:

| Issue | Resolution | Evidence |

|---|---|---|

| Varied IC values | Standardize assay conditions (e.g., cell line, incubation time) . | |

| Off-target effects | Use CRISPR-edited cell lines to isolate target-specific activity . | |

| Batch variability | Characterize purity (>98%) via orthogonal methods (HPLC, elemental analysis) . |

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

Best practices:

- Stepwise documentation : Detailed logs of reaction times, temps, and catalyst loadings .

- In-line analytics : Real-time FTIR or Raman monitors intermediate formation .

- Scale-up precautions : Use flow chemistry to maintain heat/mass transfer efficiency .

Q. Which in vitro models are suitable for preliminary bioactivity screening?

Recommended models:

- Cancer : NCI-60 cell line panel for cytotoxicity profiling .

- Antimicrobial : MIC assays against ESKAPE pathogens .

- Enzyme inhibition : Fluorescence-based kits (e.g., Kinase-Glo®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.